molecular formula C10H14F3NO2 B2569051 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361640-16-4

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2569051
CAS No.: 2361640-16-4
M. Wt: 237.222
InChI Key: BTETWBRHYZWATQ-UHFFFAOYSA-N
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Description

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that features a morpholine ring substituted with an ethyl and trifluoromethyl group, along with a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.

    Introduction of Substituents: The ethyl and trifluoromethyl groups are introduced via alkylation reactions. For example, ethyl bromide and trifluoromethyl iodide can be used as alkylating agents.

    Formation of the Prop-2-en-1-one Moiety: This step involves the reaction of the substituted morpholine with acrolein under basic conditions to form the final product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Addition: The prop-2-en-1-one moiety can undergo addition reactions with various nucleophiles, including water, alcohols, and amines, leading to the formation of corresponding adducts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one can be compared with other morpholine derivatives, such as:

    1-[2-Methyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-[2-Ethyl-2-(difluoromethyl)morpholin-4-yl]prop-2-en-1-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]but-2-en-1-one: Similar structure but with a but-2-en-1-one moiety instead of a prop-2-en-1-one moiety.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-3-8(15)14-5-6-16-9(4-2,7-14)10(11,12)13/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTETWBRHYZWATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)C=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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